N-(cyclopropylmethyl)-2-(5,7-dioxo-6-azaspiro[3.4]octan-6-yl)acetamide
Description
N-(cyclopropylmethyl)-2-(5,7-dioxo-6-azaspiro[34]octan-6-yl)acetamide is a complex organic compound featuring a spirocyclic structure
Properties
IUPAC Name |
N-(cyclopropylmethyl)-2-(5,7-dioxo-6-azaspiro[3.4]octan-6-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c16-10(14-7-9-2-3-9)8-15-11(17)6-13(12(15)18)4-1-5-13/h9H,1-8H2,(H,14,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXPQXINSOBHCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(=O)N(C2=O)CC(=O)NCC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyclopropylmethyl)-2-(5,7-dioxo-6-azaspiro[3.4]octan-6-yl)acetamide typically involves multiple steps, starting from readily available precursors. One common approach is the oxa-Michael reaction, which is effective for constructing the spirocyclic framework . This reaction involves the addition of a nucleophile to an α,β-unsaturated carbonyl compound under mild conditions, often catalyzed by a base or an organocatalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(cyclopropylmethyl)-2-(5,7-dioxo-6-azaspiro[3.4]octan-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Substitution: This involves replacing one functional group with another, which can be useful for diversifying the compound’s chemical profile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or carboxylic acid derivative, while reduction could produce an alcohol or amine.
Scientific Research Applications
N-(cyclopropylmethyl)-2-(5,7-dioxo-6-azaspiro[3.4]octan-6-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its unique structure.
Industry: The compound’s properties make it suitable for use in materials science, such as in the development of new polymers or coatings.
Mechanism of Action
The mechanism by which N-(cyclopropylmethyl)-2-(5,7-dioxo-6-azaspiro[3.4]octan-6-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets could include enzymes or receptors that play a role in various biological processes. The compound’s spirocyclic structure allows it to fit into unique binding sites, potentially modulating the activity of these targets.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic molecules such as oxa-spirocycles . These compounds share structural features with N-(cyclopropylmethyl)-2-(5,7-dioxo-6-azaspiro[3.4]octan-6-yl)acetamide but may differ in their specific functional groups or ring sizes.
Uniqueness
What sets this compound apart is its specific combination of functional groups and spirocyclic structure, which confer unique chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential for use in diverse scientific fields highlight its versatility and importance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
